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Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765

BAY-405 is an orally available small molecule inhibitor targeting MAP4K1, a serine/threonine
kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, MAP4K1
functions as a crucial intracellular immune checkpoint, acting as a negative feedback regulator
downstream of T-cell receptor (TCR) stimulation.[1][2] In the tumor microenvironment, factors
such as prostaglandin E2 (PGEZ2) and transforming growth factor-beta (TGF) can enhance
MAP4K1 activity, thereby suppressing anti-tumor T-cell responses.[1][2]

Pharmacological inhibition of MAP4K1 with BAY-405 is an attractive therapeutic strategy to
enhance T-cell-mediated immunity against cancer.[2][3] By blocking this negative feedback
loop, BAY-405 aims to unleash the full potential of T-cells to recognize and eliminate malignant
cells.[3]

Core Mechanism of Action: ATP-Competitive
Inhibition of MAP4K1

BAY-405 functions as a highly potent, ATP-competitive inhibitor of MAP4K1.[3] X-ray
crystallography studies have revealed that BAY-405 binds to the ATP-binding pocket of the
MAP4K1 kinase domain. The molecule's pyrrolopyridine core forms two hydrogen bonds with
the hinge region of the kinase, anchoring it in the active site.[3] This direct-site competition with
ATP effectively blocks the phosphotransferase activity of MAP4K1, preventing it from
phosphorylating its downstream substrates.
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The inhibition of MAP4K1 by BAY-405 removes a critical brake on T-cell activation.
Downstream of the TCR, MAP4K1 is known to phosphorylate and activate SLP76, which in turn
leads to the degradation of key signaling proteins required for sustained T-cell activation. By
inhibiting MAP4K1, BAY-405 prevents this negative feedback, leading to enhanced and more
durable T-cell responses.[3][4] The specific mechanism was further confirmed in experiments
where the T-cell enhancing activity of BAY-405 was abrogated in T-cells expressing a kinase-
dead version of MAP4K1.[3]
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BAY-405 Mechanism of Action in T-Cell Signaling
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BAY-405 inhibits MAP4K1, blocking a negative feedback loop on TCR signaling.
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Quantitative Data Summary

The potency and selectivity of BAY-405 have been characterized through various biochemical
and cellular assays.[3]

Table 1: Biochemical Potency of BAY-405 against

Assay Type Parameter Value (nM) Species
Kinase Activity Assay IC50 11 Human
ATP Binding
- IC50 6.2 Human
Competition
High ATP (1 mM)
IC50 56 Human

Kinase Assay

In good agreement
Surface Plasmon

Kd with biochemical Human

Resonance (SPR)
assay
Source:[3]
Assay Type Parameter Value (pM) Target/Channel
SLP76
) IC50 0.63 Cellular MAP4K1

Phosphorylation
hERG Channel

IC50 4.9 hERG

Binding

Source:[3][4]

Table 3: Kinase Selectivity Profile
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Parameter Value Notes

Selectivity Score (S) 0.080 (at 1 pMm) Against a panel of 373 kinases

MAP4K3 Selectivity Ratio 6.5-fold Closely related kinase

ROCK2 Selectivity Ratio 130-fold

TCR Signaling Kinases Good selectivity ZAP70, Lck, Fyn, Itk, Jak1/2/3
Source:[3]

Experimental Protocols

The mechanism of action of BAY-405 was elucidated through a series of key experiments.

MAP4K1 Biochemical Kinase Assay

o Objective: To determine the direct inhibitory activity of BAY-405 on MAP4K1.
o Methodology:
o Recombinant human MAP4K1 kinase domain was used.
o A generic peptide substrate and ATP were included in the reaction buffer.
o BAY-405 was serially diluted and added to the reaction mixture.
o The kinase reaction was initiated by the addition of ATP.

o After incubation, the amount of phosphorylated substrate was quantified, typically using a
fluorescence-based method or mass spectrometry.

o IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

o ATP Competition: To confirm an ATP-competitive mechanism, the kinase assay was
repeated with a high concentration of ATP (e.g., 1 mM). A rightward shift in the 1C50 value
indicates competition with ATP.[3]
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Cellular SLP76 Phosphorylation Assay

o Objective: To measure the potency of BAY-405 on its target in a cellular context.
o Methodology:

o Asuitable T-cell line (e.g., Jurkat) or primary human T-cells were used.

o Cells were pre-incubated with various concentrations of BAY-405.

o TCR signaling was stimulated using anti-CD3/CD28 antibodies.

o After a short stimulation period, cells were lysed to stop the reaction.

o The level of phosphorylated SLP76 (pSLP76) was measured using a sensitive
immunoassay, such as ELISA or a homogeneous time-resolved fluorescence (HTRF)
assay.

o IC50 values were determined from the dose-response curve of pSLP76 inhibition.[3]
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Workflow for Cellular pSLP76 Assay
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Experimental workflow for determining the cellular potency of BAY-405.

In Vivo Tumor Models

* Objective: To assess the anti-tumor efficacy of BAY-405 and its dependence on the T-cell

compartment.

¢ Methodology:
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o Syngeneic mouse tumor models, such as EMT6 (breast cancer) or B16-OVA (melanoma),
were used in immunocompetent mice.[4]

o Tumor cells were implanted subcutaneously.

o Once tumors were established, mice were treated with BAY-405 (administered orally), a
vehicle control, or a comparator agent (e.g., anti-PD-L1 antibody).[1][3]

o Tumor growth was monitored over time using caliper measurements.

o To confirm T-cell dependence, studies were repeated in T-cell deficient mice or in mice
where T-cells were depleted using antibodies.

o At the end of the study, tumors and spleens could be harvested for immunological analysis
(e.g., flow cytometry) to assess the infiltration and activation status of T-cells.

Conclusion

BAY-405 is a potent and selective, orally bioavailable inhibitor of the intracellular immune
checkpoint MAP4K1. By directly inhibiting the ATP-dependent activity of MAP4K1 in T-cells,
BAY-405 blocks a key negative feedback loop that normally dampens TCR signaling. This
mechanism enhances T-cell effector functions and overcomes immunosuppressive signals
within the tumor microenvironment.[2][3] Preclinical data demonstrates that this enhancement
of T-cell function translates to significant single-agent, T-cell-dependent anti-tumor efficacy,
which can be further improved in combination with PD-L1 blockade.[1][3] These findings
establish MAP4KZ1 inhibition by BAY-405 as a promising strategy in cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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